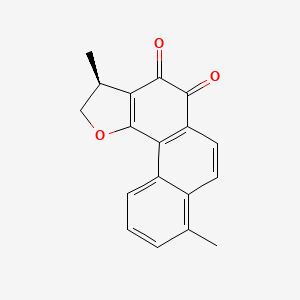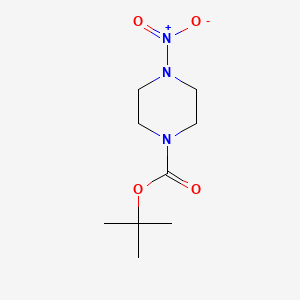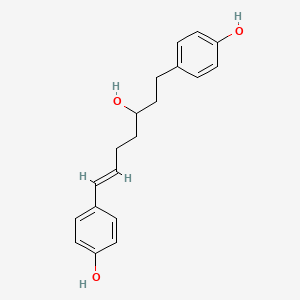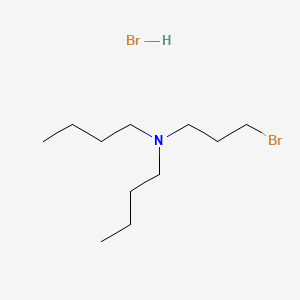
Dihydroisotanshinone II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroisotanshinone II is a natural product used for research related to life sciences . It is sourced from the Lamiaceae family, specifically the Salvia plant .
Molecular Structure Analysis
Dihydroisotanshinone II has a molecular weight of 278.3 and a formula of C18H14O3 .
Physical And Chemical Properties Analysis
Dihydroisotanshinone II has a molecular weight of 278.302, a density of 1.3±0.1 g/cm3, and a boiling point of 479.2±45.0 °C at 760 mmHg . The exact melting point is not specified .
Aplicaciones Científicas De Investigación
Neuroscience
Dihydroisotanshinone II has been studied for its potential neuroprotective effects. Research suggests that it may play a role in protecting neuronal cells against oxidative stress and apoptosis, which are common pathways involved in neurodegenerative diseases like Parkinson’s Disease .
Oncology
In the field of cancer research, Dihydroisotanshinone II is being explored for its anti-proliferative properties. Studies indicate that it can induce apoptosis in various cancer cell lines, including colon and prostate cancer cells, potentially offering a new avenue for cancer therapy .
Cardiology
While direct studies on Dihydroisotanshinone II in cardiology are limited, its parent compound, Danshen, is known for its cardiovascular benefits. Research on similar compounds suggests potential applications in improving cardiac function and reducing the risk of cardiovascular diseases .
Anti-Inflammatory Treatments
Dihydroisotanshinone II has demonstrated anti-inflammatory effects in scientific studies. It has been shown to inhibit the expression of pro-inflammatory genes, which could make it a valuable compound in the treatment of inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of Dihydroisotanshinone II are of significant interest. It has been found to exhibit activity against various bacterial strains, which could lead to the development of new antibiotics or antiseptic agents .
Metabolic Diseases
Research into the applications of Dihydroisotanshinone II in metabolic diseases has uncovered its potential as an inhibitor of enzymes involved in metabolic syndrome, obesity, and type 2 diabetes. This could pave the way for new treatments for these conditions .
Dermatology
In dermatology, the applications of Dihydroisotanshinone II are still being explored. However, its anti-inflammatory and antimicrobial effects suggest potential uses in treating skin conditions and diseases .
Immunology
Dihydroisotanshinone II’s impact on the immune system is an area of active research. Its ability to modulate immune responses could have implications for the treatment of autoimmune diseases and in the field of immunotherapy .
Mecanismo De Acción
Target of Action
Dihydroisotanshinone II, a compound extracted from the traditional Chinese herb Danshen, has been found to target ferroptosis . Ferroptosis is a non-apoptotic form of regulated cell death characterized by iron-dependent lipid peroxidation . It can be triggered by various mechanisms, including the glutathione peroxidase 4 (GPX4)-glutathione (GSH) axis . The compound has been shown to stimulate ferroptosis in tumor cells by increasing intracellular lipid peroxidation and inhibiting the expression of GPX4 .
Mode of Action
Dihydroisotanshinone II interacts with its targets by inducing ferroptosis in cancer cells . This is achieved by increasing intracellular lipid peroxidation and inhibiting the expression of GPX4 . The compound’s interaction with its targets leads to the disruption of the redox balance when ferroptosis occurs in cells, which is fatal to cancer cells .
Biochemical Pathways
The compound affects the GPX4-GSH axis, one of the mechanisms that can trigger ferroptosis . This leads to the disruption of the redox balance in cells, causing iron accumulation, lipid peroxidation, and the production of reactive oxygen species (ROS) . These changes can promote anti-tumor activities or synergistic effects with chemotherapeutic drugs .
Result of Action
The result of Dihydroisotanshinone II’s action is the induction of ferroptosis in cancer cells . This leads to cell death, as the disruption of the redox balance is fatal to cancer cells . The compound’s action also results in the accumulation of iron, lipid peroxidation, and the production of ROS .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3S)-3,8-dimethyl-2,3-dihydronaphtho[2,1-g][1]benzofuran-4,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)18-14(10(2)8-21-18)17(20)16(13)19/h3-7,10H,8H2,1-2H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKITVVBQQLHBB-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C4=CC=CC(=C4C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC2=C1C(=O)C(=O)C3=C2C4=CC=CC(=C4C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroisotanshinone II | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B590037.png)

![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)

![3-Acetylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B590050.png)